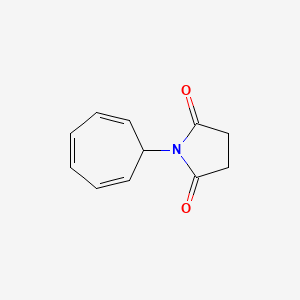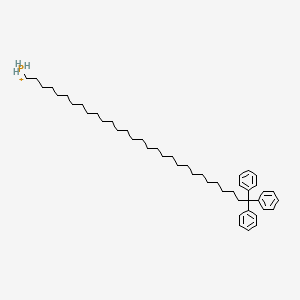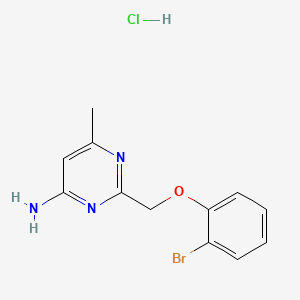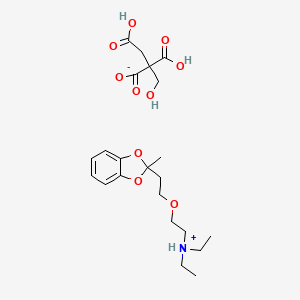
4-Nitrosomorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrosomorpholin-3-one is most commonly synthesized from morpholine. The nitrosation process involves the reaction of morpholine with nitrosating agents such as sodium nitrite in the presence of an acid . Another method involves the reaction of dimorpholinomethane with fuming nitric acid .
Industrial Production Methods
In industrial settings, this compound is often produced unintentionally during the manufacture of rubber products. The compound is formed as a byproduct when morpholine derivatives used in the vulcanization process are nitrosated by ambient sources of nitro groups .
Chemical Reactions Analysis
Types of Reactions
4-Nitrosomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen oxides.
Reduction: Reduction reactions can convert this compound to morpholine or other derivatives.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as anhydrous ammonium formate in the presence of a palladium-carbon catalyst are used.
Substitution: Various nucleophiles can be used to substitute the nitroso group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.
Reduction: Morpholine and its derivatives.
Substitution: Compounds with different functional groups replacing the nitroso group.
Scientific Research Applications
4-Nitrosomorpholin-3-one has several applications in scientific research:
Mechanism of Action
The carcinogenic and mutagenic effects of 4-Nitrosomorpholin-3-one are primarily due to its ability to induce DNA damage. The compound and its metabolites can form reactive oxygen species or compounds that crosslink DNA, leading to mutations . In animal models, it has been observed that this compound is hydroxylated by P450 enzymes, which may contribute to its carcinogenicity .
Comparison with Similar Compounds
4-Nitrosomorpholin-3-one is similar to other nitrosamines, such as N-Nitrosodimethylamine and N-Nitrosodiethylamine. These compounds share similar carcinogenic properties and are often found as contaminants in various industrial processes . this compound is unique in its specific formation from morpholine derivatives and its particular applications in research and industry.
List of Similar Compounds
- N-Nitrosodimethylamine
- N-Nitrosodiethylamine
- N-Nitrosopyrrolidine
- N-Nitrosopiperidine
Properties
CAS No. |
105637-67-0 |
|---|---|
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
4-nitrosomorpholin-3-one |
InChI |
InChI=1S/C4H6N2O3/c7-4-3-9-2-1-6(4)5-8/h1-3H2 |
InChI Key |
YZRMSZSJBXNXST-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(Furan-2-yl)buta-1,3-diynyl]furan](/img/structure/B14341841.png)
![4-[Bis(2-chloroethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14341844.png)










